5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione
Overview
Description
5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione is a natural product found in Holarrhena floribunda, Duranta, and other organisms with data available.
Scientific Research Applications
Cycloaddition Reactions
The chemical compound 5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.0¹,¹⁰.0²,⁷]hexadecane-8,16-dione participates in various cycloaddition reactions. For instance, ethenyl[2.2]paracyclophanes, similar in structure, undergo [2+2]cycloaddition reactions with tetracyanoethylene and [2+4]cycloadditions with other dienophiles, indicating potential in synthesizing complex molecular structures (Aly & Mourad, 1993).
Synthesis of Pyrrolo[3,4‐a]carbazoles
In research focused on synthesizing substituted pyrrolo[3,4-a]carbazoles, reactions involving compounds similar to 5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.0¹,¹⁰.0²,⁷]hexadecane-8,16-dione were explored. This indicates its utility in the synthesis of complex organic compounds, specifically in pharmaceutical research (Bleile et al., 2005).
Transformation in Acidic Medium
The compound also undergoes transformation in an acidic medium, as seen in studies involving structurally similar compounds. This property can be useful in chemical synthesis processes where acid-mediated transformations are required (Lozanova & Veselovsky, 2005).
Reactivity Towards Nucleophiles
In studies involving related chemical structures, 5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.0¹,¹⁰.0²,⁷]hexadecane-8,16-dione demonstrated reactivity towards carbanionic nucleophiles. This finding is significant for reactions where nucleophilic addition is crucial (Brown et al., 1984).
Properties
IUPAC Name |
5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWECMADGHQKSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965034 | |
Record name | 10,18-Epoxyros-15-ene-7,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508-71-4 | |
Record name | 10,18-Epoxyros-15-ene-7,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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